molecular formula C5H7N3O3 B148033 Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 137156-41-3

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No. B148033
M. Wt: 157.13 g/mol
InChI Key: FIRHQRGFVOSDDY-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of therapeutic agents. The ethyl ester group at the 4-position and the hydroxy functionality at the 1-position of the triazole ring are functional groups that can be further modified to create a diverse array of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives can be achieved through "click chemistry," which typically involves the cycloaddition of azides and alkynes. An efficient synthesis route for a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, has been described using ethyl diazoacetate and aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . Similarly, other synthetic approaches for triazole derivatives involve cyclocondensation reactions with carboxylic acid hydrazides or reactions with organolead triacetates .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods and crystallography. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, a compound with a similar triazole core, was determined using X-ray crystallography, revealing the molecule's triclinic space group and stabilizing hydrogen bonds .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, allowing for the synthesis of complex molecules. For example, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and further reacted with hydrazine to yield triazolopyridazinones . Additionally, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates the potential for ring-chain tautomerism in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, providing insights into the compound's behavior in different environments . The solubility, melting point, and stability of these compounds can vary significantly based on their substitution patterns and the presence of different functional groups.

Scientific Research Applications

Synthesis and Solid Phase Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been utilized as an efficient coupling reagent in solid phase peptide synthesis. Its high coupling efficiency and non-absorption at 302 nm make it suitable for real-time monitoring during peptide synthesis, enhancing its utility in synthesizing complex peptides such as endothelin analogues (Lu Jiang et al., 1998). Additionally, a systematic study on the racemisation effects during amino acid activation and coupling with HOCt further demonstrates its effectiveness and reliability in peptide synthesis (N. Robertson et al., 1999).

Application in Organic Synthesis

This compound is also significant in organic synthesis. For example, it is used in synthesizing various carboxylate compounds, demonstrating its versatility in the creation of complex organic molecules (N. Pokhodylo et al., 2018). Its role in the synthesis of fully substituted 1,2,3-triazoles highlights its importance in click chemistry and the synthesis of complex organic structures (J. Chen et al., 2010).

Safety And Hazards

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

ethyl 1-hydroxytriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHQRGFVOSDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414861
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

CAS RN

137156-41-3
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Citations

For This Compound
41
Citations
L Jiang, A Davison, G Tennant, R Ramage - Tetrahedron, 1998 - Elsevier
An optimal coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), has been designed and synthesised for application to solid phase peptide synthesis using Fmoc …
Number of citations: 57 www.sciencedirect.com
N Robertson, L Jiang, R Ramage - Tetrahedron, 1999 - Elsevier
A novel coupling reagent ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been developed for use in conjunction with diisopropylcarbodiimide for solid phase peptide synthesis. The …
Number of citations: 42 www.sciencedirect.com
N Robertson, R Ramage - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
For the first time the total chemical synthesis of deglycosylated human erythropoietin is described. Synthesis of this 166 amino acid protein, molecular weight 18 389 daltons, was …
Number of citations: 19 pubs.rsc.org
L da SM Forezi, MFC Cardoso… - Current Topics in …, 2018 - ingentaconnect.com
Heterocyclic rings having nitrogen atoms are the molecular fragments most used in drug design by using the tools of medicinal chemistry. The 1,2,4-triazole rings are part of an …
Number of citations: 12 www.ingentaconnect.com
S Sainas, AC Pippione, D Boschi, ML Lolli - Advances in Heterocyclic …, 2021 - Elsevier
During the optimization process that leads to drug candidates, bioisosterism is often used to achieve improved potency/selectivity, optimal ADME-T profiles as well as reach intellectual …
Number of citations: 6 www.sciencedirect.com
J Pawlas, JH Rasmussen - Organic Letters, 2022 - ACS Publications
Despite numerous reports on catalytic amide bond formation (ABF), these methods have thus far had a minimal impact on the universal fluorenylmethoxycarbonyl (Fmoc)/t-Bu solid-…
Number of citations: 4 pubs.acs.org
T Pongracz, M Wuhrer, N de Haan - Molecules, 2019 - mdpi.com
The human glycome is characterized by a high degree of sialylation, affecting, amongst others, cell–cell interactions and protein half-life. An established method for the linkage isomer-…
Number of citations: 25 www.mdpi.com
S PPh, SN Ph - Chemistry and Technology of Carbodiimides, 2008 - books.google.com
2.4. 7.1 Esterification of Acids using Carbodiimides. The formation of anhydrides from carboxylic acids, thiocarboxylic acids, sulfonic acids and phosphorous acids are discussed in …
Number of citations: 0 books.google.com
BA Vladimirovic - 2021 - dspace.spbu.ru
This work is devoted to investigation of applicability of aminoalcohols in nucleophilic substitution/Wolff cyclocondensation reaction sequence with 2-diazo-4-chloroacetoacetates. …
Number of citations: 0 dspace.spbu.ru
A Budeev, G Kantin, D Dar'in, M Krasavin - Molecules, 2021 - mdpi.com
Diazocarbonyl compounds have found numerous applications in many areas of chemistry. Among the most developed fields of diazo chemistry is the preparation of azoles from diazo …
Number of citations: 16 www.mdpi.com

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